1-(3-chlorobenzyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of the indole ring, and a dione functional group at positions 2 and 3 of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-1H-indole-2,3-dione typically involves the reaction of 3-chlorobenzyl chloride with indole-2,3-dione under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and related reduced products.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chlorobenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-2,3-dihydro-1H-indole-2,3-dione
- 1-(3-chlorobenzyl)-1H-indole-3-carboxylic acid
- 1-(3-chlorobenzyl)-1H-indole-2-carboxylic acid
Uniqueness
1-(3-chlorobenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development in various fields.
Biological Activity
1-(3-chlorobenzyl)-1H-indole-2,3-dione is a synthetic compound belonging to the indole-2,3-dione family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound features a chlorobenzyl substituent on the indole ring, contributing to its reactivity and biological interactions. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
Table 1: Chemical Reactions of this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms quinones | Potassium permanganate, chromium trioxide |
Reduction | Converts dione to diols | Sodium borohydride, lithium aluminum hydride |
Substitution | Produces substituted indole derivatives | Nucleophiles (amines, thiols) |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit enzymes involved in cell proliferation, particularly aldehyde dehydrogenases (ALDHs), which play a role in cancer metabolism. A study reported that this compound selectively inhibits ALDH1A1 and ALDH3A1 isoenzymes, leading to reduced viability in cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 2.29 to 12.41 μM .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The mechanism by which this compound exerts its biological effects primarily involves binding to specific enzymes and receptors. Its interaction with ALDH isoenzymes leads to competitive inhibition that disrupts metabolic pathways critical for cancer cell survival . Additionally, the compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in target proteins.
Study on Selective Inhibition of Aldehyde Dehydrogenases
In a detailed study focusing on the structure-activity relationship (SAR) of indole-2,3-diones, this compound was characterized for its selective inhibition of ALDH isoforms. Kinetic assays revealed that while it effectively inhibited ALDH3A1 by forming an adduct with the active-site cysteine residue (Cys243), it showed reduced efficacy against ALDH2 due to structural differences in their active sites .
Cytotoxicity Assessment
Another significant investigation assessed the cytotoxic effects of the compound across various cancer cell lines. The results indicated that treatment with this compound resulted in notable changes in cell morphology and viability. Specifically, treated MCF-7 cells exhibited increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression indicative of apoptosis .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYMMROUJHGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.